

Toxicological Profile of Spiroxamine-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: Spiroxamine-d4

Cat. No.: B13843081

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Disclaimer: This document provides a comprehensive toxicological profile of Spiroxamine. Specific toxicological studies on **Spiroxamine-d4** are not publicly available. As **Spiroxamine-d4** is a deuterated isotopologue of Spiroxamine, its toxicological properties are presumed to be closely analogous to those of the parent compound. The data herein, therefore, pertains to Spiroxamine and serves as a robust surrogate for the toxicological assessment of **Spiroxamine-d4** for research and drug development purposes.

Executive Summary

Spiroxamine, a spiroketalamine fungicide, acts by inhibiting sterol biosynthesis in fungi[1][2]. In laboratory studies involving mammalian species, the primary target organ for toxicity is the liver, with repeated exposure leading to hepatotoxicity[3][4]. Spiroxamine exhibits moderate acute oral toxicity and is a skin irritant and sensitizer[5]. There is no evidence of carcinogenicity or mutagenicity in standard assays. Developmental toxicity has been observed at maternally toxic doses. This guide summarizes the key toxicological findings for Spiroxamine, providing detailed experimental protocols for major assays and visual representations of experimental workflows and putative signaling pathways.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on Spiroxamine.

Acute Toxicity

Species	Route	Endpoint	Value (mg/kg bw)	Classification	Reference
Rat	Oral	LD50	>500	Harmful if swallowed	
Rat	Dermal	LD50	1,068	Harmful in contact with skin	
Rat	Inhalation	LC50 (4h)	1.98 mg/L	Harmful if inhaled	
Mouse	Oral	TDLo	2,232 (90 days, continuous)	-	

Table 1: Acute Toxicity of Spiroxamine

Subchronic and Chronic Toxicity

Species	Duration	Study Type	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Rat	90-Day	Oral (dietary)	M: 9.3, F: 13.2	M: 54.9, F: 75.1	Decreased body weight, hyperkeratosis of esophagus and forestomach	
Dog	13-Week	Oral (dietary)	M: 16.9, F: 21.29	-	Liver effects	
Rat	2-Year	Chronic/Carcinogenicity	M: 4.22, F: 5.67	-	Esophagus and urinary bladder effects	

Table 2: Subchronic and Chronic Toxicity of Spiroxamine

Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With & Without	Negative	
Unscheduled DNA Synthesis	Rat Hepatocytes	-	Negative	
In vivo Micronucleus	Mouse	-	Negative	
Chromosome Aberration	CHO Cells	-	Negative	
Forward Mutation	CHO Cells	-	Negative	

Table 3: Genotoxicity Profile of Spiroxamine

Carcinogenicity

Species	Study Duration	Finding	Reference
Rat	2-Year	No evidence of oncogenic potential	
Mouse	-	No evidence of oncogenic potential	

Table 4: Carcinogenicity of Spiroxamine

Reproductive and Developmental Toxicity

Species	Study Type	NOAEL (mg/kg bw/day)	Effects	Reference
Rat	2-Generation Reproduction	Parental: 10.8, Offspring: 10.8	At high doses, parental toxicity and offspring effects (decreased litter size and survival) were observed.	
Rat	Prenatal Developmental (Oral)	Maternal: 30, Developmental: 30	Delayed ossification and reduced fetal weights at maternally toxic doses.	
Rabbit	Prenatal Developmental (Oral)	Maternal: 20, Developmental: 20	No treatment-related effects on development.	

Table 5: Reproductive and Developmental Toxicity of Spiroxamine

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on standard OECD guidelines.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method. This stepwise procedure uses a small number of animals per step.

- **Test Animals:** Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days.

- **Housing and Feeding:** Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for rodents.
- **Procedure:** A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

- **Test Animals:** Albino rabbits are typically used.
- **Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application:** A 0.5 g or 0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** After exposure, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The degree of skin reaction is scored.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations.

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
- **Procedure:** The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium lacking the required amino acid.
- **Scoring:** The plates are incubated for 48-72 hours. A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) compared to the negative control.

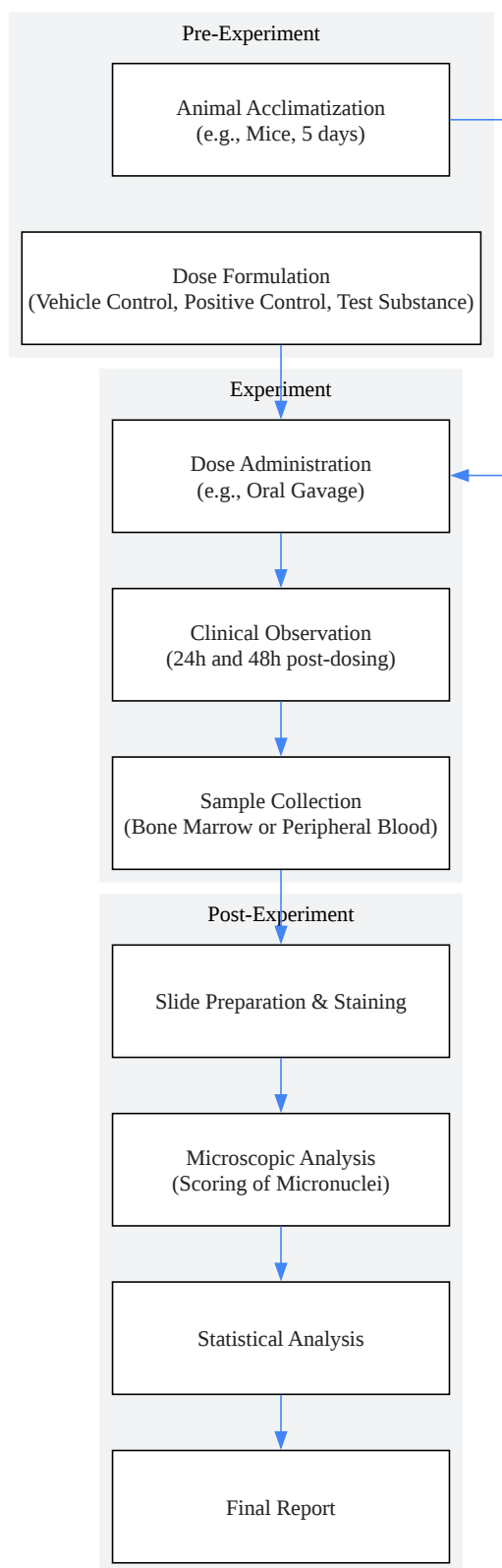
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

- **Test Animals:** Typically, mice or rats are used.
- **Dose Administration:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours).
- **Analysis:** The collected cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

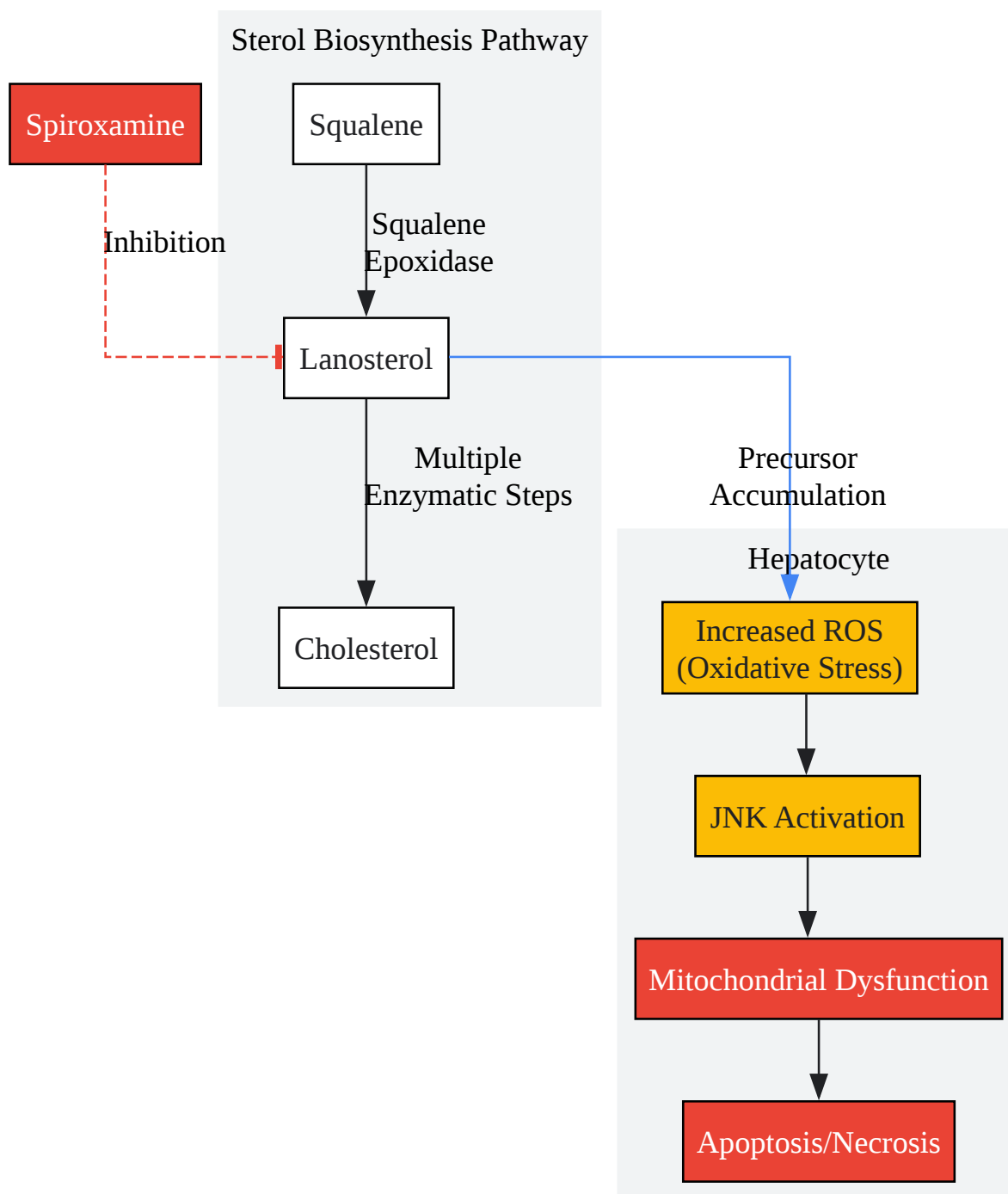
Experimental Workflow: In Vivo Micronucleus Assay



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Caption: Workflow for an in vivo micronucleus assay.

Proposed Signaling Pathway for Spiroxamine-Induced Hepatotoxicity



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Caption: Proposed pathway for Spiroxamine hepatotoxicity.

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